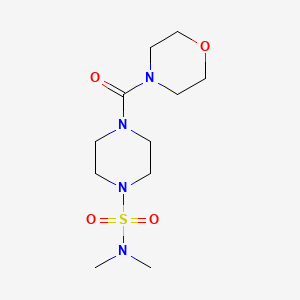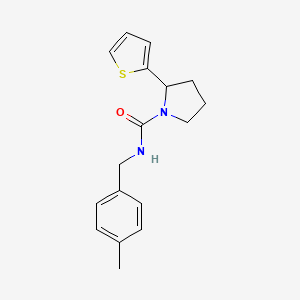
1-methyl-4-oxo-N-phenyl-1,4-dihydro-3-quinolinecarboxamide
Descripción general
Descripción
1-methyl-4-oxo-N-phenyl-1,4-dihydro-3-quinolinecarboxamide, also known as MQCA, is a synthetic compound that belongs to the quinolinecarboxamide family. MQCA has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-methyl-4-oxo-N-phenyl-1,4-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been proposed that 1-methyl-4-oxo-N-phenyl-1,4-dihydro-3-quinolinecarboxamide exerts its antimicrobial activity by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV enzymes. 1-methyl-4-oxo-N-phenyl-1,4-dihydro-3-quinolinecarboxamide's anti-inflammatory activity is thought to be due to its ability to inhibit the NF-κB signaling pathway. Finally, 1-methyl-4-oxo-N-phenyl-1,4-dihydro-3-quinolinecarboxamide's anticancer activity is believed to be due to its ability to induce apoptosis and inhibit cell proliferation by targeting various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
Biochemical and Physiological Effects:
1-methyl-4-oxo-N-phenyl-1,4-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 1-methyl-4-oxo-N-phenyl-1,4-dihydro-3-quinolinecarboxamide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Finally, 1-methyl-4-oxo-N-phenyl-1,4-dihydro-3-quinolinecarboxamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-4-oxo-N-phenyl-1,4-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed using spectroscopic techniques, such as NMR and IR. In addition, 1-methyl-4-oxo-N-phenyl-1,4-dihydro-3-quinolinecarboxamide's antimicrobial, anti-inflammatory, and anticancer activities can be easily tested using standard assays, such as the disk diffusion assay, ELISA, and MTT assay, respectively. However, one of the limitations of using 1-methyl-4-oxo-N-phenyl-1,4-dihydro-3-quinolinecarboxamide in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
1-methyl-4-oxo-N-phenyl-1,4-dihydro-3-quinolinecarboxamide's potential therapeutic applications have generated significant interest in the scientific community. In the future, further studies are needed to fully understand the mechanism of action of 1-methyl-4-oxo-N-phenyl-1,4-dihydro-3-quinolinecarboxamide and its potential applications. One area of future research could be the development of novel derivatives of 1-methyl-4-oxo-N-phenyl-1,4-dihydro-3-quinolinecarboxamide with improved solubility and bioavailability. In addition, further studies are needed to investigate the potential use of 1-methyl-4-oxo-N-phenyl-1,4-dihydro-3-quinolinecarboxamide in the treatment of various diseases, such as bacterial infections, inflammatory diseases, and cancer. Finally, the potential toxicity of 1-methyl-4-oxo-N-phenyl-1,4-dihydro-3-quinolinecarboxamide needs to be thoroughly evaluated before it can be considered for clinical use.
Aplicaciones Científicas De Investigación
1-methyl-4-oxo-N-phenyl-1,4-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. 1-methyl-4-oxo-N-phenyl-1,4-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 1-methyl-4-oxo-N-phenyl-1,4-dihydro-3-quinolinecarboxamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Propiedades
IUPAC Name |
1-methyl-4-oxo-N-phenylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-19-11-14(16(20)13-9-5-6-10-15(13)19)17(21)18-12-7-3-2-4-8-12/h2-11H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCCKFLWNCLYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4648135.png)
![2-({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B4648144.png)

![2-[2-(3,4-diethoxyphenyl)ethyl]-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4648149.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4648156.png)
![7-(difluoromethyl)-3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4648160.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4648164.png)

![1-(3-methylphenyl)-4-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4648171.png)
![3-methoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4648188.png)
![2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4648201.png)
![ethyl {2-[({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4648203.png)

